Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-
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Overview
Description
Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- is a chemical compound with a complex structure that includes an ethanimidoyl chloride group and a phenylethylamine derivative
Preparation Methods
The synthesis of Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- typically involves the reaction of ethanimidoyl chloride with N-[[[(1-phenylethyl)amino]carbonyl]oxy] groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The molecular targets and pathways include interactions with amine groups, leading to the formation of stable products. The compound’s reactivity is influenced by the presence of the phenylethylamine moiety, which can participate in various chemical reactions .
Comparison with Similar Compounds
Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- can be compared with similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound has a trifluoromethyl group instead of the phenylethyl group, leading to different reactivity and applications.
N-Phenyltrifluoroacetimidoyl Chloride: Similar in structure but with different substituents, affecting its chemical properties and uses.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(10-6-4-3-5-7-10)13-11(15)16-14-9(2)12/h3-8H,1-2H3,(H,13,15) |
InChI Key |
XOIGLRDHUROAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
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